molecular formula C4H7NO2 B8673608 N-Methoxyprop-2-enamide CAS No. 79404-68-5

N-Methoxyprop-2-enamide

Cat. No.: B8673608
CAS No.: 79404-68-5
M. Wt: 101.10 g/mol
InChI Key: QMQNMBYPQFQQPK-UHFFFAOYSA-N
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Description

Significance of the Enamide Functional Group in Contemporary Synthetic Strategies

The enamide functional group is a cornerstone in modern synthetic organic chemistry, serving as a versatile building block for the construction of complex nitrogen-containing molecules. chemsrc.comchemrxiv.org Enamides are considered stable and manageable surrogates for enamines, which, despite their utility, can be sensitive to hydrolysis. nih.govbeilstein-journals.org The presence of an electron-withdrawing acyl group on the nitrogen atom in enamides delocalizes the nitrogen lone pair, which reduces the electron density and nucleophilicity of the carbon-carbon double bond compared to enamines. beilstein-journals.org This modulation of reactivity strikes a balance between stability and the capacity for synthetic transformations. chemrxiv.org

Enamides are valuable precursors for synthesizing a wide array of nitrogen-containing compounds, including chiral amines and N-heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. chemsrc.comsigmaaldrich.com Their unique reactivity allows them to participate in a variety of chemical transformations. For instance, enamides can react with electrophiles to form reactive N-acyliminium intermediates, which can then engage with nucleophiles to create α,β-disubstituted amine derivatives. jst.go.jp This reactivity has been exploited in the development of diverse cyclization reactions, such as enamide–alkyne cycloisomerization and [3+2] annulations, providing access to complex alkaloid structures. nih.govbeilstein-journals.org Furthermore, the development of methods for the direct C-H functionalization of enamides has expanded their utility, allowing for the installation of various functional groups with high selectivity. sigmaaldrich.com

Historical Development of α,β-Unsaturated Amide Chemistry

The study of α,β-unsaturated carbonyl compounds has a rich history, with methacrylic acid, a related α,β-unsaturated carboxylic acid, first being prepared in 1865. nih.gov The commercial potential of acrylic and methacrylic monomers and their polymers was recognized in the early 20th century, leading to the first commercial production in the 1930s. nih.gov

The development of synthetic methods for α,β-unsaturated amides themselves and their application in synthesis has been an area of continuous research. Early work focused on their preparation and basic reactivity. Over the past few decades, there has been a significant focus on developing asymmetric versions of reactions involving these compounds, such as the Michael reaction. nih.gov However, α,β-unsaturated amides and lactams have been considered challenging substrates due to their inherently low reactivity compared to other carbonyl derivatives. chemrxiv.orgnih.gov

To overcome this, various strategies have been developed, including the use of chiral auxiliaries to induce stereoselectivity in conjugate addition reactions. nih.gov More recent advancements have focused on catalytic enantioselective methods. For example, chiral Lewis acids have been shown to catalyze the nucleophilic addition of enamides and enecarbamates to electrophiles. nih.gov Additionally, metal-free catalytic systems, such as those using bifunctional iminophosphorane catalysts, have been developed for enantioselective sulfa-Michael additions to unactivated α,β-unsaturated amides. chemrxiv.org These developments have expanded the synthetic utility of α,β-unsaturated amides, making them more accessible and versatile building blocks in organic synthesis.

N-Methoxyprop-2-enamide as a Model System for Enamide Reactivity Studies

N-alkoxyenamides, including this compound and its close analogue N-methoxy-N-methylacrylamide, serve as valuable model systems for investigating the reactivity of the enamide functional group. The presence of the N-alkoxy group introduces unique electronic properties and reactivity patterns. These compounds have been utilized in various synthetic reactions, highlighting their versatility.

One significant area of application is in cycloaddition reactions. For instance, N-methoxy-N-methylacrylamide has been used in [4+2] cycloaddition reactions with 1,3-diaza-1,3-butadienes to form tetrahydropyrimidine (B8763341) derivatives. sigmaaldrich.com This demonstrates the ability of the enamide to act as a dienophile. The resulting products can be further transformed, showcasing the synthetic utility of these building blocks. sigmaaldrich.com Enamides have also been employed in dearomative (3+2) cycloaddition reactions with isoquinolinium ylides, catalyzed by chiral copper(II) complexes, to produce pyrroloisoquinoline derivatives with high enantioselectivity. nih.gov

The N-alkoxy group can also influence the regioselectivity of reactions. Studies on N-alkoxyenamides have shown the development of sequential reactions, such as retro-ene arylation, to convert them into tert-alkylamines. jst.go.jp Furthermore, N-alkoxyamides can undergo hydroalkoxylation in the presence of N-heteroarenium iodide catalysts to furnish N,O-acetals, which are versatile synthetic intermediates. acs.org

The table below summarizes some of the transformations in which N-alkoxyenamides and related compounds have been used as model systems.

Reaction TypeReactantsProduct TypeCatalyst/Conditions
[4+2] Cycloaddition N-methoxy-N-methylacrylamide, 1,3-diaza-1,3-butadieneTetrahydropyrimidineLi2CO3
[3+2] Cycloaddition α,β-enamides, Isoquinolinium ylidesPyrroloisoquinolineChiral π-Cu(II) complex
Hydroalkoxylation Enamides, AlcoholsN,O-acetalsN-heteroarenium iodide
Sequential Retro-ene Arylation N-alkoxyenamidestert-Alkylamines-
Umpolung Reaction N,α-dialkoxyenamine (from N-alkoxyamide)α-arylamidesAluminum reagent

This table presents examples of reactions involving N-alkoxyenamides and is intended to be illustrative of their reactivity as model systems.

The study of this compound and its derivatives continues to provide valuable insights into the fundamental reactivity of the enamide functional group, paving the way for the development of new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79404-68-5

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

N-methoxyprop-2-enamide

InChI

InChI=1S/C4H7NO2/c1-3-4(6)5-7-2/h3H,1H2,2H3,(H,5,6)

InChI Key

QMQNMBYPQFQQPK-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for N Methoxyprop 2 Enamide and Analogous Enamides

Direct Synthetic Routes to N-Methoxyprop-2-enamide

Direct synthesis of this compound can be approached through specialized reactions that construct the methoxy-substituted enamide functionality in a controlled manner. Methodologies involving propynamide precursors, which are amides containing a carbon-carbon triple bond, are particularly noteworthy.

Desilylation-Mediated Approaches from Propynamides

One potential strategy for synthesizing this compound involves the desilylation of a silyl-protected propynamide precursor, such as N-methoxy-N-methyl-3-(trimethylsilyl)prop-2-ynamide. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne. Its removal is a key step to unmask the reactive terminal triple bond, which can then be further manipulated.

A highly effective procedure for the desilylation of 3-trimethylsilylprop-2-ynamides utilizes potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) as a catalyst. This method can achieve high yields of the corresponding terminal prop-2-ynamides in methanol (B129727) at room temperature. researchgate.net This desilylation step is crucial as it generates a terminal alkyne that is a direct precursor for subsequent addition reactions to form the desired enamide.

Tandem Desilylation-Addition Reactions with Methanol

Building upon the desilylation of silyl-protected propynamides, a tandem reaction sequence offers a direct route to N-alkoxyenamides. When the desilylation of 3-trimethylsilylprop-2-ynamides is conducted in methanol at elevated temperatures, it can lead to a tandem desilylation-addition reaction. researchgate.net In this process, the removal of the silyl (B83357) group is immediately followed by the nucleophilic addition of methanol across the newly formed terminal triple bond. This sequence can result in the formation of Z,E-3-methoxyprop-2-enamides or 3,3-dimethoxypropanamides, depending on the specific reaction conditions. researchgate.net By carefully controlling these conditions, this tandem approach could be optimized for the selective synthesis of this compound.

General Enamide Synthesis Applicable to this compound Precursors

Beyond direct methods, several general synthetic strategies for enamides can be adapted to produce precursors of this compound or the final compound itself. These methods often start from more common functional groups like ketoximes or saturated amides.

Phosphine-Mediated Reductive Acylation of Ketoximes

A versatile and efficient method for synthesizing enamides involves the phosphine-mediated reductive acylation of ketoximes. This reaction transforms ketoximes, which are readily prepared from ketones, into N-substituted enamides. The process is believed to proceed through the activation of the oxime by the phosphine (B1218219) reagent, followed by an intramolecular rearrangement and acylation.

While this method is broadly applicable, its adaptation for this compound would require a suitable ketoxime precursor. The reaction conditions, including the choice of phosphine, solvent, and acylating agent, can be optimized to achieve high yields.

Phosphine ReagentSolventAcylating AgentGeneral Yield Range
Triphenylphosphine (PPh3)AcetonitrileAcetic AnhydrideModerate to High
Tributylphosphine (PBu3)TolueneAcetyl ChlorideModerate to High
Triethylphosphine (PEt3)Dichloromethane (B109758)Acetic AnhydrideHigh

This table presents typical conditions for phosphine-mediated reductive acylation of ketoximes to form enamides.

Oxidative Desaturation of Amides

The direct conversion of saturated amides into enamides via oxidative desaturation represents an atom-economical approach. This transformation involves the formation of a double bond between the α- and β-carbons relative to the amide nitrogen. A significant challenge in this area has been achieving regioselectivity, as desaturation often occurs on the acyl side of the amide due to the influence of enolate chemistry. nih.gov

To overcome the challenge of regioselectivity, iron-assisted methods have been developed to promote the oxidative desaturation on the N-alkyl side of amides. nih.gov This approach provides a direct and efficient pathway to enamides from simple, saturated amide precursors. For the synthesis of this compound, the starting material would be N-methoxypropanamide. The iron catalyst facilitates the regioselective removal of hydrogen atoms from the α- and β-positions of the N-propyl group, leading to the desired enamide.

This methodology demonstrates broad substrate scope, being compatible with aroyl-, alkanoyl-, cyclic-, and acyclic-amides. nih.gov The reaction typically proceeds under mild conditions and shows good functional group tolerance, making it a powerful tool for the synthesis of complex enamides. nih.gov

Substrate TypeCatalyst SystemOxidantGeneral Yield
N-Aroyl AmidesFe(OAc)2 / DPEphosNa2S2O8Good
N-Alkanoyl AmidesFe(OAc)2 / DPEphosNa2S2O8Good
Cyclic AmidesFe(OAc)2 / DPEphosNa2S2O8Moderate to Good
Acyclic AmidesFe(OAc)2 / DPEphosNa2S2O8Good

This table summarizes typical conditions for the iron-assisted regioselective oxidative desaturation of amides.

Emerging Electrochemical and Photochemical Strategies for Amide Desaturation

Recent advancements in synthetic chemistry have led to the development of novel electrochemical and photochemical methods for the desaturation of amides to form enamides. These strategies offer milder reaction conditions and alternative reactivity compared to traditional methods.

Electrochemical Desaturation: The electrochemical oxidation of amides provides a direct route to enamides. This process typically involves the anodic oxidation of an amide, which leads to the formation of an N-acyliminium ion intermediate. Subsequent deprotonation of this intermediate yields the enamide. The mechanism for the electrochemical oxidation of amides generally starts with a one-electron transfer from the nitrogen atom to the anode, forming a radical cation. This is followed by deprotonation at the α-carbon and a second electron transfer to generate the N-acyliminium ion. mdpi.combeilstein-journals.org

While direct electrochemical synthesis of this compound is not extensively documented, the general principle has been applied to various cyclic and acyclic amides. For instance, the anodic oxidation of N-acyl derivatives of cyclic amines in methanol can lead to α-methoxylated amides, which can then be converted to enamides through the elimination of methanol. nih.govacs.org

Photochemical Desaturation: Photoredox catalysis has emerged as a powerful tool for the synthesis of enamides from saturated amide precursors. uni-regensburg.de This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process. lboro.ac.ukuiowa.edu

A notable example is the dehydrogenative preparation of linear enamides and enecarbamates using a dual catalytic system comprising tetrabutylammonium (B224687) decatungstate (TBADT) as a hydrogen atom transfer (HAT) agent and a cobaloxime co-catalyst for dihydrogen evolution. uni-regensburg.de This light-driven method features short reaction times and a broad substrate scope, making it suitable for the late-stage functionalization of complex molecules. uni-regensburg.de The proposed mechanism involves the photoexcited TBADT abstracting a hydrogen atom from the α-position of the amide, followed by β-hydride elimination facilitated by the cobalt co-catalyst to furnish the enamide. uni-regensburg.de

While specific applications to N-methoxy amides are still emerging, these photochemical strategies represent a promising and more sustainable frontier for enamide synthesis. uni-regensburg.deuiowa.edu

Isomerization Reactions of N-Allyl Amides to Enamides

The transition metal-catalyzed isomerization of N-allyl amides is an atom-economical method for the synthesis of enamides. lboro.ac.uk This reaction involves the migration of the double bond from the allyl group to form the enamide functionality. Various transition metals, including ruthenium, rhodium, palladium, and iron, have been shown to catalyze this transformation effectively. acs.orgresearchgate.netchemistryviews.org

A particularly significant development is the use of a ruthenium catalyst, CpRu(CH₃CN)₃PF₆, for the isomerization of a broad range of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. lboro.ac.uklboro.ac.uk This methodology is notable for its atom economy, tolerance of various functional groups, and use of a commercially available catalyst under neutral conditions. lboro.ac.uk The high Z-selectivity is attributed to the highly unsaturated nature of the ruthenium catalyst, which allows for amide coordination, thereby enhancing both reactivity and selectivity. lboro.ac.uk

Catalyst SystemSubstrate ScopeSelectivityReference
CpRu(CH₃CN)₃PF₆Broad range of N-allyl amidesExcellent Z-selectivity (>20:1) lboro.ac.uk
RhCl₃ in n-PrOHAcyclic N-allyl amidesLeads to deallylated amides via enamide intermediate organic-chemistry.org
Iron PentacarbonylN-allylimidesEffective for imide substrates researchgate.net

Transition Metal-Catalyzed Enamide Formation

Beyond isomerization, several other transition metal-catalyzed reactions have been developed for the synthesis of enamides. These methods often involve the coupling of an amide with a vinyl partner.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for enamide synthesis. One efficient method involves the coupling of amides and carbamates with enol triflates and tosylates. nih.gov Catalysts generated from Pd₂(dba)₃ and biphenyl (B1667301) ligands promote these reactions effectively, yielding enamides in good to excellent yields. nih.gov Another palladium-catalyzed approach is the oxidative amidation of olefins, such as acrylates, with amides. rsc.orgresearchgate.net This method can provide access to thermodynamically disfavored Z-isomers through intramolecular hydrogen bonding. rsc.org

Copper-Catalyzed Synthesis: Copper catalysis offers a complementary approach to enamide synthesis. A notable method involves the coupling of Grignard or organozinc nucleophiles with chloroynamides, which are formed in situ from 1,2-dichloroenamides. researchgate.netsemanticscholar.org This strategy is highly versatile and overcomes limitations of other methods, such as steric hindrance. researchgate.net Copper catalysts have also been employed in the electrophilic enamidation of alkynes using dioxazolones through a hydrozirconation step. scispace.com

Rhodium-Catalyzed Synthesis: Rhodium complexes are effective catalysts for various transformations involving enamides, including their synthesis. While often highlighted for asymmetric hydrogenation of enamides, nih.gov rhodium catalysts can also be used in their formation, for example, through the annulation of enamides with sulfoxonium ylides to form isoquinolines. uiowa.edu

Metal CatalystReaction TypeKey FeaturesReference(s)
PalladiumCoupling of amides with enol triflates/tosylatesEfficient for unactivated vinyl triflates nih.gov
PalladiumOxidative amidation of olefinsAccess to Z-enamides rsc.orgresearchgate.net
CopperCoupling with in situ formed chloroynamidesBroad substrate scope, overcomes steric hindrance researchgate.netsemanticscholar.org
CopperElectrophilic enamidation of alkynesUtilizes dioxazolones scispace.com
RhodiumAnnulation reactionsSynthesis of complex heterocycles uiowa.edu

Sustainable Approaches to Enamine/Enamide Synthesis under Solvent-Free and Catalytic Conditions

In line with the principles of green chemistry, there is a growing interest in developing sustainable methods for enamine and enamide synthesis that minimize waste and energy consumption.

A prime example of a sustainable approach is the solvent-free synthesis of enamines from alkyl esters of propiolic or but-2-yne dicarboxylic acid using a planetary ball mill. This mechanochemical method achieves quantitative conversion within minutes without the need for catalysts or bases, producing E/Z-isomers exclusively with no side products. The use of mechanical energy in a ball mill offers a significant advantage over traditional solvent-based methods, which often influence product stereochemistry and selectivity.

Furthermore, the development of transition-metal-free and solvent-free conditions for direct amidation of unactivated esters with amines presents another sustainable route. For instance, a NaOtBu-mediated approach affords a series of amides in good to excellent yields at room temperature, often with a simple workup procedure that avoids organic solvents and chromatography. While this method produces amides, it highlights the trend towards more environmentally friendly synthetic protocols that could be adapted for enamide synthesis.

The principles of atom economy are also central to sustainable synthesis. The aforementioned transition metal-catalyzed isomerization of N-allyl amides is an excellent example of an atom-economical reaction, as all the atoms of the starting material are incorporated into the product. lboro.ac.uk

Reactivity and Mechanistic Investigations of N Methoxyprop 2 Enamide

Nucleophilic Character of the Enamide Olefin

The conjugated system in N-Methoxyprop-2-enamide makes the β-carbon electron-deficient and thus a prime target for nucleophiles. This reactivity is central to its role in carbon-carbon and carbon-heteroatom bond-forming reactions.

The Michael reaction, or conjugate 1,4-addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enamide (the Michael acceptor). nih.gov The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized enolate or another suitable carbanion. youtube.commasterorganicchemistry.com

The general mechanism proceeds in three key steps:

Formation of the Nucleophile: A base removes an acidic proton from the Michael donor to generate a nucleophilic enolate.

Conjugate Addition: The enolate attacks the electrophilic β-carbon of this compound. The π-electrons from the double bond are pushed onto the carbonyl oxygen, forming a new enolate intermediate. wikipedia.org

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source added during workup, yielding the final 1,4-addition product. masterorganicchemistry.com

Common Michael donors that can react with this compound include doubly stabilized carbon nucleophiles like β-ketoesters, malonates, and β-cyanoesters, as well as heteroatom nucleophiles such as thiols and amines. wikipedia.orgpkusz.edu.cn The driving force for the reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

Lewis acids can be used to enhance the electrophilicity of this compound. The Lewis acid coordinates to the carbonyl oxygen, further withdrawing electron density from the conjugated system and making the β-carbon even more susceptible to nucleophilic attack. This activation allows for reactions with weaker nucleophiles that might not proceed under base-catalyzed conditions.

A notable example of Lewis acid-catalyzed additions is the highly regioselective reaction of enamides with 2-indolylmethanols. mdpi.comdntb.gov.ua When activated by a Lewis or Brønsted acid, 2-indolylmethanols generate a stabilized carbocation that can act as an electrophile. researchgate.net In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as a nucleophile, reacting with the electrophilic intermediate derived from 2-indolylmethanol. mdpi.comresearchgate.net

This transformation allows for the efficient synthesis of structurally complex hybrids containing both indole (B1671886) and enamide motifs. mdpi.comdntb.gov.ua The reaction proceeds with high regioselectivity, typically favoring alkylation at the C3 position of the indole ring. mdpi.com A variety of substituted 2-indolylmethanols can be coupled with acyclic enamides like this compound, affording the desired products in moderate to good yields. mdpi.com

Table 1. AlCl₃-Catalyzed Reaction of 2-Indolylmethanols with Acyclic Enamide 4a (N-Methoxy-N-methylprop-2-enamide)
Entry2-Indolylmethanol Substituent (R¹)ProductYield (%)
1H5a87
25-Me5b85
35-OMe5c82
45-Cl5d75
55-Br5e78
65-NO₂5f52
77-Me5g65
84-Cl5h61

Data sourced from a study on the regioselective reaction of 2-indolylmethanols with enamides, where a close analog was used. mdpi.com

Lewis Acid-Catalyzed Additions to this compound

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

While the β-carbon is electrophilic, the π-system of the carbon-carbon double bond in this compound retains its fundamental nucleophilic character and can undergo electrophilic addition reactions.

The addition of hydrohalic acids (H-X, where X = Cl, Br, I) to alkenes is a classic electrophilic addition reaction. masterorganicchemistry.com The reaction with this compound is expected to proceed via a two-step mechanism:

Protonation of the Double Bond: The π-bond of the alkene attacks the hydrogen atom of the hydrohalic acid. This initial protonation is the rate-determining step and follows Markovnikov's rule. The proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate. masterorganicchemistry.com For this compound, the electron-withdrawing nature of the amide group destabilizes an adjacent carbocation at the α-position. Therefore, protonation will occur at the β-carbon to form a carbocation at the α-position, which is still less stable than a typical alkyl carbocation but is the preferred pathway.

Nucleophilic Attack by Halide: The resulting carbocation is a potent electrophile that is rapidly attacked by the halide ion (X⁻) to form the final alkyl halide product. masterorganicchemistry.com

The addition of halogens (Cl₂ or Br₂) to the double bond of this compound proceeds through a different mechanism that does not involve a free carbocation. youtube.comyoutube.com

Halogenation: The reaction, typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), involves the formation of a cyclic halonium ion intermediate. youtube.comchemistrysteps.com

The alkene's π-electrons attack one atom of the diatomic halogen, displacing the other as a halide ion. Simultaneously, a lone pair on the attacking halogen atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a halonium ion (e.g., a bromonium or chloronium ion). libretexts.orglibretexts.org

The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the side opposite the halonium bridge. This backside attack occurs in an Sₙ2-like fashion, leading to anti-addition of the two halogen atoms across the double bond. youtube.comyoutube.com

Halohydrin Formation: If halogenation is performed in a nucleophilic solvent, such as water, a halohydrin is formed instead of a dihalide. libretexts.orglibretexts.org The mechanism begins with the formation of the same cyclic halonium ion intermediate. chemistrysteps.com However, the solvent (water) is present in a much higher concentration than the halide ion and acts as the nucleophile. chemistrysteps.com Water attacks one of the carbons of the halonium ion, also via a backside attack, leading to anti-addition of the halogen and the hydroxyl group. libretexts.org According to Markovnikov's principle for this reaction, the nucleophilic water molecule will attack the more substituted carbon of the halonium ion, as it can better support a partial positive charge. youtube.com For this compound, water would attack the β-carbon, and the halogen would remain on the α-carbon. A final deprotonation step yields the neutral halohydrin product.

Hydration Reactions and Related Oxygen Additions

The addition of water across the double bond of this compound, a hydration reaction, can be achieved through several methods, primarily acid-catalyzed hydration and oxymercuration-demercuration.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) in water, the reaction is initiated by the protonation of the alkene. libretexts.orgyoutube.commasterorganicchemistry.com The π electrons of the double bond act as a nucleophile, attacking a proton (H⁺) from the hydronium ion (H₃O⁺). leah4sci.com This initial step is rate-determining and leads to the formation of a carbocation intermediate. masterorganicchemistry.com The regioselectivity of this addition is governed by Markovnikov's rule, which dictates that the proton adds to the less substituted carbon of the double bond, thereby forming the more stable carbocation on the more substituted carbon. libretexts.orgleah4sci.com

For this compound, the electron-withdrawing nature of the N-methoxyamide group destabilizes an adjacent carbocation. Therefore, protonation occurs at the α-carbon (the carbon adjacent to the carbonyl group), placing the positive charge on the β-carbon. This carbocation is then attacked by a water molecule, acting as a nucleophile. leah4sci.com Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the final alcohol product and regenerates the acid catalyst. libretexts.orgmasterorganicchemistry.com Due to the planar nature of the carbocation intermediate, the water molecule can attack from either face, leading to a lack of stereoselectivity in the reaction. leah4sci.com

Oxymercuration-Demercuration: An alternative method to achieve Markovnikov hydration while avoiding the potential for carbocation rearrangements is the oxymercuration-demercuration reaction. youtube.com This two-step process involves the reaction of the alkene with mercuric acetate, Hg(OAc)₂, in aqueous solution, followed by reduction with sodium borohydride (B1222165) (NaBH₄). youtube.com

The mechanism proceeds through the formation of a cyclic mercurinium ion intermediate, which prevents rearrangements. youtube.com Water then attacks the more substituted carbon of this bridged ion in an anti-addition fashion. youtube.com The final step, demercuration with NaBH₄, replaces the mercury-containing group with a hydrogen atom. youtube.com This method reliably produces the Markovnikov alcohol.

Analysis of Regioselectivity and Stereoselectivity in Electrophilic Additions

The electrophilic addition to the double bond of this compound is a key reaction class. The regiochemical and stereochemical outcomes are dictated by the electronic nature of the enamide system and the mechanism of the specific addition reaction.

Regioselectivity: In the addition of unsymmetrical electrophiles (H-X), the reaction generally follows Markovnikov's rule, where the electrophilic species (e.g., H⁺) adds to the less substituted carbon, leading to the more stable carbocation intermediate. libretexts.org However, the strong electron-withdrawing effect of the adjacent N-methoxyamide group significantly influences the stability of any potential carbocation. This effect directs the positive charge to the carbon atom further from the amide group (the β-carbon), thus controlling the regioselectivity of the addition.

Stereoselectivity: The stereoselectivity of electrophilic additions depends on the reaction mechanism.

Reactions via Carbocations: Additions that proceed through a planar carbocation intermediate, such as acid-catalyzed hydration, are typically not stereoselective, resulting in a mixture of syn and anti addition products. masterorganicchemistry.com

Reactions via Bridged Ions: In contrast, the halogenation of alkenes with reagents like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the face opposite to the bridged ion (backside attack), resulting in a stereospecific anti-addition. allfreepapers.comcram.com For this compound, this would lead to the formation of a trans-dihalide product.

Cycloaddition Chemistry of this compound

This compound is a versatile substrate for cycloaddition reactions, capable of participating as a 2π component in various concerted and stepwise processes to form cyclic structures.

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov this compound, possessing an electron-withdrawing amide group conjugated to the double bond, functions effectively as an electron-deficient dienophile. nih.gov This electronic characteristic facilitates its reaction with electron-rich conjugated dienes.

Regiochemical Control: When both the diene and the dienophile (this compound) are unsymmetrical, the regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents. The reaction proceeds to form the regioisomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. Generally, reactions involving 1-substituted dienes favor the "ortho" product, while 2-substituted dienes favor the "para" product. nih.gov

Stereochemical Outcomes: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, when cyclic dienes are used, the reaction exhibits a preference for the endo product over the exo product. This preference, known as the Alder Endo Rule, is attributed to favorable secondary orbital interactions between the π-system of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state. youtube.commasterorganicchemistry.comyoutube.com This interaction stabilizes the endo transition state, making it the kinetically favored pathway, even though the exo product is often more thermodynamically stable. youtube.commasterorganicchemistry.com

DieneDienophileMajor Product StereochemistryRationale
CyclopentadieneThis compoundEndoFavorable secondary orbital overlap in the transition state. masterorganicchemistry.comyoutube.com
1,3-ButadieneThis compoundN/A (Acyclic Product)The stereochemistry of the dienophile is retained. youtube.com

Intermolecular [2+2+2] Cycloadditions Involving Enamide Systems

Transition metal-catalyzed [2+2+2] cycloadditions are powerful methods for constructing functionalized six-membered rings. rsc.org Enamide systems, including N-alkoxyacrylamides, can participate in these reactions. Cationic rhodium(I) complexes, often paired with chiral phosphine (B1218219) ligands like (R)-H₈-BINAP, have been shown to catalyze the asymmetric [2+2+2] cycloaddition of 1,6-enynes with acrylamides. nih.gov

The proposed mechanism involves the formation of a rhodacyclopentene intermediate from the 1,6-enyne. The enamide then undergoes regioselective insertion into this intermediate. A key factor in the success of this reaction with acrylamides is the coordination of the amide's carbonyl group to the rhodium center, which suppresses undesirable side reactions like β-hydride elimination and promotes the final reductive elimination to yield the annulated cyclohexene (B86901) product. nih.gov

Other Multicomponent Annulation Strategies

The N-methoxy amide functionality is particularly effective as a directing group in transition metal-catalyzed C-H activation and annulation reactions. nih.govresearchgate.net Palladium(II)-catalyzed annulation of N-methoxy amides with strained alkynes like arynes (generated in situ) provides an efficient route to polycyclic aromatic compounds. nih.govresearchgate.net

In a typical reaction, a palladium catalyst, such as Pd(OAc)₂, activates an ortho C-H bond of an aryl ring attached to the N-methoxy amide. The amide nitrogen is believed to act as the directing group, forming a palladacycle intermediate. researchgate.net This intermediate then undergoes insertion of the aryne. Subsequent steps, which may involve nucleophilic addition and C-N bond cleavage, lead to the final annulated product, such as a 9,10-dihydrophenanthrenone derivative. researchgate.net This strategy leverages the N-methoxy group to enable the construction of complex molecular architectures through a cascade of bond-forming events. nih.govresearchgate.net

N-Methoxy Amide SubstrateCoupling PartnerCatalyst SystemProduct Type
N-methoxybenzamideBenzynePd(OAc)₂ / Additive9,10-dihydrophenanthrenone
N-methoxy-N-phenylformamideBenzynePd(OAc)₂ / LigandN-substituted Phenanthridinone

Functional Group Transformations and Derivatizations of this compound

The reactivity of this compound is characterized by the interplay of its enamide functionality, which consists of a carbon-carbon double bond conjugated with a nitrogen atom, and the N-methoxy group. This arrangement allows for a variety of functional group transformations and derivatizations, making it a versatile building block in organic synthesis.

Hydrolysis Mechanisms of the Enamide Moiety

The enamide moiety of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond. While enamides are generally more resistant to hydrolysis than enamines, the reaction can be facilitated under harsh conditions. acs.orgnih.gov

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate. chemistrysteps.comyoutube.com Subsequent elimination of the N-methoxyamide anion, followed by an acid-base reaction between the carboxylic acid and the strongly basic amide anion, drives the reaction towards the formation of the carboxylate salt and N-methoxyamine. chemistrysteps.comyoutube.com This process typically requires heating to overcome the resonance stability of the amide. chemguide.co.uk

Condition Key Mechanistic Steps Products
Acidic (e.g., H₃O⁺, heat)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of N-methoxyamine.Propanoic acid, N-methoxyamine salt
Basic (e.g., NaOH, heat)1. Nucleophilic attack by hydroxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of N-methoxyamide anion. 4. Acid-base reaction.Propanoate salt, N-methoxyamine

Reductive Functionalizations and Amination Strategies

The double bond and the carbonyl group in this compound are both potential sites for reduction.

Reductive Functionalizations:

The carbon-carbon double bond of the enamide can undergo catalytic hydrogenation using platinum metal catalysts, such as platinum dioxide (Adams' catalyst), to yield the corresponding saturated amide, N-methoxypropanamide. pageplace.dewikipedia.orglibretexts.org This reaction typically proceeds with syn-stereochemistry. wikipedia.org

The amide carbonyl can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction converts the N-methoxypropanamide, obtained from hydrogenation, into N-methoxy-N-propylamine.

Amination Strategies:

Reductive amination offers a versatile method for the synthesis of more complex amines starting from the cleavage products of this compound. wikipedia.org Following hydrolysis to propanal and N-methoxyamine, these can be reacted with another amine or ammonia (B1221849) in the presence of a reducing agent. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. harvard.educommonorganicchemistry.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.educommonorganicchemistry.commasterorganicchemistry.com

Transformation Reagents and Conditions Product
Hydrogenation of C=C bondH₂, PtO₂ (Adams' catalyst)N-methoxypropanamide
Reduction of Amide1. LiAlH₄ 2. H₂ON-methoxy-N-propylamine
Reductive Amination (from hydrolysis products)R₂NH, NaBH₃CN or NaBH(OAc)₃Substituted N-methoxypropylamines

N-Functionalization and Carbonyl Moiety Modifications

The nitrogen and carbonyl carbon of the enamide are key sites for introducing further molecular complexity.

N-Functionalization:

While direct N-alkylation of the enamide nitrogen can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, N-functionalization can be achieved through various synthetic strategies. One approach involves the initial reduction of the amide to the corresponding amine, followed by standard N-alkylation procedures. nih.gov Iridium-catalyzed N-alkylation of amines with alcohols provides a greener alternative to traditional methods using alkyl halides. nih.gov

Carbonyl Moiety Modifications:

The carbonyl group of this compound, and more generally N-methoxy-N-methylamides (Weinreb amides), serves as a versatile precursor for the synthesis of ketones. documentsdelivered.com The N-methoxy group allows for the addition of organometallic reagents, such as Grignard reagents or organolithiums, to the carbonyl carbon to form a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol. This strategy allows for the clean conversion of the enamide (after saturation of the double bond) to a variety of ketones.

Modification Strategy Typical Reagents Resulting Functional Group
N-AlkylationReduction to amine followed by alkylation1. LiAlH₄ 2. R-X or R-OH (Ir catalyst)Tertiary amine
Ketone SynthesisReaction with organometallic reagents1. R-MgBr or R-Li 2. H₃O⁺Ketone

Transition Metal-Catalyzed Reactivity of this compound

Transition metal catalysis offers a powerful tool to selectively activate and transform the enamide and alkyne functionalities. Gold and platinum catalysts, in particular, have been shown to mediate a range of unique transformations.

Gold-Catalyzed Transformations

Gold catalysts, typically in the +1 oxidation state, are known for their high affinity for alkynes and allenes, activating them towards nucleophilic attack. beilstein-journals.org While direct examples with this compound are not extensively documented, the reactivity of structurally related ynamides in gold-catalyzed reactions provides significant insights into its potential transformations.

Gold-catalyzed cyclization reactions of yne-tethered ynamides have been reported to proceed through a 6-endo-dig hydrative cyclization, leading to the formation of dihydropyridinones. rsc.orgnih.govdocumentsdelivered.com A plausible mechanism involves the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the enamide oxygen or nitrogen. Another potential pathway is the intramolecular hydroalkylation of ynamides to form indenes, which proceeds through the formation of a keteniminium ion intermediate. nih.govnih.gov

Reaction Type Proposed Intermediate Potential Product Class
Hydrative CyclizationGold-activated alkyneDihydropyridinones
Intramolecular HydroalkylationKeteniminium ionIndenes

Platinum-Catalyzed Processes

Platinum catalysts are well-established for their ability to catalyze the hydrogenation of alkenes. iitm.ac.in In the context of this compound, platinum catalysts such as platinum dioxide (Adams' catalyst) can be employed for the selective reduction of the carbon-carbon double bond to afford N-methoxypropanamide. wikipedia.org

Furthermore, platinum(II) catalysts have been shown to be effective for the hydrofunctionalization of unactivated alkenes with various nucleophiles, including amines and alcohols. nih.govrsc.org This suggests that intramolecular or intermolecular addition of nucleophiles across the double bond of this compound could be achieved under platinum catalysis. Such processes could lead to the formation of functionalized propanamides.

Catalyst System Transformation Product Type
PtO₂/H₂HydrogenationSaturated Amide
Pt(II) complexesHydrofunctionalization (with Nu-H)Functionalized Propanamide

Iridium-Catalyzed Redox Transpositions of Amide Intermediates

The reactivity of amide functionalities can be significantly altered through transition metal catalysis, enabling novel transformations. One such transformation is the 1,2-redox transposition of tertiary amides, which has been accomplished using iridium catalysis. chemrxiv.orgnih.govresearchgate.net This process effectively swaps the oxidation levels of the adjacent carbon atoms within the amide structure. chemrxiv.orgnih.gov While direct studies on this compound are not prevalent, the established mechanism for other tertiary amides provides a framework for predicting its potential reactivity.

The core of this transformation involves an iridium-catalyzed reduction of the amide to generate a transient enamine intermediate. chemrxiv.orgnih.govresearchgate.net This is followed by functionalization of the enamine. chemrxiv.orgnih.gov This strategy allows for the synthesis of β-functionalized amines from readily available amides. researchgate.net A proposed general mechanism for this iridium-catalyzed 1,2-redox transposition begins with the reduction of the tertiary amide in the presence of an iridium catalyst, such as Vaska's complex (IrCl(CO)(PPh₃)₂), and a silane (B1218182) reductant. researchgate.net This forms a reactive enamine intermediate, which can then be trapped by an electrophile to yield the β-functionalized amine product. researchgate.net

Given the structure of this compound, it is plausible that it could undergo a similar iridium-catalyzed reduction. The presence of the α,β-unsaturation might influence the regioselectivity of the reduction and subsequent functionalization. However, the fundamental principle of forming a reactive intermediate through iridium catalysis remains a viable hypothesis for this substrate.

The following table summarizes representative conditions for the iridium-catalyzed 1,2-redox transposition of tertiary amides, which could serve as a starting point for exploring the reactivity of this compound.

Amide SubstrateIridium CatalystSilane ReductantElectrophileProductReference
N-benzyl-N-methylpivalamide[Ir(cod)Cl]₂HSiEt₃m-CPBACorresponding α-amino ketone chemrxiv.orgnih.gov
N-benzyl-N-methylisobutyramide[Ir(cod)Cl]₂HSiEt₃m-CPBACorresponding α-amino ketone chemrxiv.orgnih.gov
1-pivaloyl-1,2,3,4-tetrahydroquinoline[Ir(cod)Cl]₂HSiEt₃m-CPBACorresponding α-amino ketone chemrxiv.orgnih.gov

Palladium-Catalyzed and Copper-Catalyzed Reactions

The dual functionality of this compound, possessing both an activated double bond and an N-methoxy amide group, makes it a potentially versatile substrate for palladium- and copper-catalyzed reactions.

Copper-Catalyzed Reactions:

Copper catalysis has been effectively used for the C-O cross-coupling of N-methoxy amides with arylboronic acids. mdpi.com This reaction leads to the formation of aryl-N-methoxy arylimides. The process is typically catalyzed by inexpensive and commercially available copper(I) iodide (CuI). mdpi.com The reaction demonstrates good tolerance for a variety of functional groups. mdpi.com Given this precedent, it is highly probable that this compound could undergo a similar copper-catalyzed C-O coupling with arylboronic acids at the nitrogen atom.

Additionally, copper catalysis is known to facilitate the Z-selective synthesis of acrylamides from alkylidene ketenimines, which are formed in situ from the reaction of alkynes, azides, and water. nih.gov While this is a synthetic route to acrylamides rather than a reaction of them, it highlights the compatibility of the acrylamide (B121943) moiety with copper catalysis.

A summary of representative conditions for the copper-catalyzed C-O coupling of N-methoxy amides is presented in the table below.

N-Methoxy Amide SubstrateArylboronic AcidCopper CatalystBaseSolventProductReference
N-methoxy-N-phenylbenzamidePhenylboronic acidCuIK₂CO₃TolueneO-phenyl-N-methoxy-N-phenylbenzimidate mdpi.com
N-methoxy-N-(4-methylphenyl)benzamide(4-methoxyphenyl)boronic acidCuIK₂CO₃TolueneO-(4-methoxyphenyl)-N-methoxy-N-(4-methylphenyl)benzimidate mdpi.com
N-methoxy-N-(4-chlorophenyl)benzamide(4-fluorophenyl)boronic acidCuIK₂CO₃TolueneO-(4-fluorophenyl)-N-methoxy-N-(4-chlorophenyl)benzimidate mdpi.com

Palladium-Catalyzed Reactions:

The acrylamide functionality is a well-known participant in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. nih.gov The vinyl group of this compound could act as a coupling partner in these transformations. For instance, in a Heck reaction, an aryl or vinyl halide could be coupled to the β-carbon of the double bond. Similarly, a Suzuki coupling could be envisioned if the vinyl group were first functionalized into a vinyl boronic acid or ester.

Palladium complexes with N-heterocyclic carbene (NHC) ligands are particularly effective for a wide range of cross-coupling reactions due to their high stability and catalytic activity. nih.gov The strong sigma-donating ability of NHC ligands facilitates the oxidative addition step, even with challenging substrates. nih.gov Therefore, the use of such catalysts could be beneficial for reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Currently, there is a notable absence of publicly available X-ray crystallography data for N-Methoxyprop-2-enamide. While this technique remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in its crystalline form, such studies on this specific compound have not been reported in widespread scientific literature.

The anticipated insights from such an analysis would be invaluable. X-ray diffraction studies would reveal precise bond lengths, bond angles, and torsion angles, confirming the compound's molecular geometry. Furthermore, the resulting crystal structure would elucidate the nature and arrangement of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the solid state. This information is critical for understanding the material's physical properties, including melting point, solubility, and polymorphism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, comprehensive and publicly accessible ¹H and ¹³C NMR spectral data, along with advanced 2D NMR studies (such as COSY, HSQC, and HMBC), for this compound are not readily found in current research databases.

A detailed NMR analysis is essential for confirming the connectivity of atoms within the this compound molecule. In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the vinyl protons, the N-H proton (if present and not rapidly exchanging), and the methoxy (B1213986) group's protons. The chemical shifts of these signals would provide information about the electronic environment of each proton, while the coupling patterns (multiplicity) would reveal neighboring protons, thus helping to piece together the molecular framework. Similarly, a ¹³C NMR spectrum would show signals for each unique carbon atom, further confirming the carbon skeleton.

For research purposes, NMR is indispensable for monitoring reaction progress and confirming the structure of reaction products involving this compound. By comparing the NMR spectra of reactants, intermediates, and final products, chemists can gain deep mechanistic insights into the transformations occurring.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (if a secondary amide), the C=O stretch (amide I band), the N-H bend and C-N stretch (amide II band), the C=C stretch of the vinyl group, and the C-O stretch of the methoxy group. The precise frequencies of these bands can be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Non-polar bonds, such as the C=C double bond, often produce strong Raman signals. A combined IR and Raman analysis would offer a more complete picture of the vibrational modes of this compound. Advanced techniques, coupled with computational methods like Density Functional Theory (DFT), can allow for the precise assignment of observed vibrational bands to specific atomic motions within the molecule.

High-Resolution Mass Spectrometry for Elucidation of Complex Reaction Products

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for analyzing the products of complex reactions. As with other spectroscopic data, specific HRMS studies detailing the fragmentation patterns and analysis of complex reaction products of this compound are not extensively documented in public databases.

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, which can be used to confirm its elemental formula. In tandem with fragmentation techniques (MS/MS), it is possible to break the molecule apart in a controlled manner and analyze the masses of the resulting fragments. This fragmentation pattern serves as a molecular fingerprint and can be used to piece together the structure of the parent ion. When this compound is used in chemical reactions, HRMS is an invaluable tool for identifying the structures of unknown byproducts or complex adducts, thereby shedding light on reaction mechanisms and pathways.

Computational and Theoretical Studies on N Methoxyprop 2 Enamide

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic compounds, including N-Methoxyprop-2-enamide. DFT calculations allow for the exploration of potential energy surfaces, providing insights into the thermodynamics and kinetics of chemical reactions. For α,β-unsaturated amides like this compound, DFT is particularly useful in studying reactions such as Michael additions, which are characteristic of this class of compounds. mdpi.comnih.govwikipedia.org

Researchers employ DFT to model the interaction of this compound with various nucleophiles. researchgate.net By calculating the energies of reactants, products, and potential intermediates and transition states, a detailed reaction profile can be constructed. oup.com For instance, in a hypothetical Michael addition of a thiol to this compound, DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often being employed for such systems. nih.gov

Computational studies on the analogous compound, acrylamide (B121943), have demonstrated the utility of DFT in understanding its reactivity. For example, DFT calculations have been used to investigate the reaction of acrylamide with L-cysteine and L-glutathione, proposing both ionic and free-radical pathways for the Michael addition. mdpi.comresearchgate.net These studies provide a framework for similar investigations into the reactivity of this compound.

Elucidation of Reaction Pathways and Transition State Geometries

A key aspect of understanding a chemical reaction is the characterization of its pathway, including the geometry of any transition states. oup.com For this compound, computational methods are instrumental in identifying the lowest energy path from reactants to products. Transition state theory, combined with DFT calculations, allows for the location and characterization of transition state structures. rsc.org

The geometry of the transition state provides crucial information about the mechanism of a reaction. For example, in a conjugate addition to this compound, the transition state geometry can reveal the extent of bond formation and bond breaking at the point of highest energy along the reaction coordinate. researchgate.net Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. oup.com

The activation energy (ΔG‡), which is the difference in free energy between the transition state and the reactants, can be calculated to predict the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in the reaction of acrylamide with thiols, DFT calculations have been used to determine the activation free energies, providing insights into the reaction kinetics. oup.com

Hypothetical Calculated Activation Energies for the Michael Addition of Methylthiol to this compound
Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
ConcertedB3LYP/6-31G25.8
Stepwise (Nucleophilic Attack)B3LYP/6-31G21.5
Stepwise (Proton Transfer)B3LYP/6-31G*8.2

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

This compound, being an α,β-unsaturated amide, presents the possibility of nucleophilic attack at either the carbonyl carbon or the β-carbon. wikipedia.org Theoretical calculations are highly effective in predicting the regioselectivity of such reactions. By comparing the activation energies for attack at the different electrophilic sites, the preferred site of reaction can be identified. researchgate.net Generally, for α,β-unsaturated systems, conjugate addition at the β-carbon (1,4-addition) is often favored over direct addition to the carbonyl carbon (1,2-addition). fiveable.me

Furthermore, if the reaction can lead to the formation of stereoisomers, computational methods can predict the stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, the diastereomeric or enantiomeric excess can be estimated. While significant stereoselectivity was not predicted in the reaction of the related compound glycidamide (B1671898) with guanine, this is not always the case. nih.gov For reactions involving chiral catalysts or reactants, DFT can be a valuable tool in understanding the origins of stereoselectivity.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic structure of this compound, which is directly related to its reactivity. acs.org Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach. The energy and distribution of the LUMO can indicate the most likely sites for nucleophilic attack. For α,β-unsaturated carbonyl compounds, the LUMO is typically distributed over the C=C-C=O system, with significant coefficients on the β-carbon and the carbonyl carbon. mdpi.com

Various reactivity descriptors derived from conceptual DFT can be calculated to quantify the reactivity of this compound. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. mdpi.com

Hardness (η): Measures the resistance to change in electron distribution. mdpi.com

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A global measure of the electrophilic nature of a molecule. acs.org

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed, thus identifying local nucleophilic and electrophilic sites. researchgate.net For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest at the β-carbon. researchgate.net

Hypothetical Calculated Global Reactivity Descriptors for this compound
DescriptorValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (η)6.3
Chemical Potential (μ)-4.35
Electrophilicity Index (ω)1.5

Molecular Dynamics Simulations of this compound Reactivity

While quantum chemical calculations are excellent for studying the details of a single reaction event, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational dynamics and interactions with a solvent or other molecules. mdpi.com For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution. acs.org

Classical MD simulations can be used to study the solvation of this compound and the conformational preferences of the molecule. nih.gov By simulating the molecule in a box of solvent molecules, properties such as radial distribution functions and hydrogen bonding lifetimes can be calculated, providing a detailed picture of the solute-solvent interactions. nih.gov

For studying chemical reactions, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. biorxiv.org In a QM/MM simulation, the reacting species (this compound and a nucleophile) are treated with a more accurate quantum mechanical method, while the surrounding solvent is treated with a less computationally expensive classical force field. biorxiv.org This approach allows for the study of reaction dynamics in a condensed phase, providing a more realistic model of the reaction environment.

Synthetic Applications and Utility in Complex Molecule Synthesis

N-Methoxyprop-2-enamide as a Versatile Synthetic Building Block

The enamide functional group is recognized as a versatile and valuable building block in organic synthesis. acs.org Enamides are considered stable surrogates of enamines, offering a balance of stability and reactivity that makes them suitable for a wide range of chemical transformations. clockss.org The presence of the electron-withdrawing group on the nitrogen atom tempers the reactivity of the double bond, yet the delocalization of the nitrogen lone pair into the alkene can enhance its nucleophilic character, allowing it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgacs.org

This compound, as an α,β-unsaturated carbonyl compound, is a classic Michael acceptor. wikipedia.orgmasterorganicchemistry.com This allows it to react with a wide array of nucleophiles in a conjugate addition fashion, providing a reliable method for forming carbon-carbon bonds at the β-position and introducing diverse functional groups. masterorganicchemistry.com The N-methoxy group further modulates this reactivity and can influence the outcomes of subsequent transformations. The combination of these features enables this compound to serve as a linchpin in multi-step synthetic sequences, providing access to complex molecular frameworks.

Applications in Heterocyclic Chemistry

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This compound and related enamide structures serve as key precursors for various heterocyclic systems.

While specific examples detailing the use of this compound were not prominently featured in the surveyed literature, a general and powerful methodology exists for the synthesis of pyrimidine (B1678525) derivatives from N-vinyl amides, a class of compounds that encompasses enamides. This protocol involves the direct, single-step condensation of an N-vinyl amide with a nitrile. The reaction is typically promoted by an amide activation agent, such as trifluoromethanesulfonic anhydride, which facilitates the nucleophilic addition of the nitrile followed by an annulation cascade to afford the pyrimidine ring. This method has been successfully applied to a broad range of amides and nitriles, suggesting its potential applicability for the conversion of this compound into appropriately substituted pyrimidines.

The seven-membered azepine ring is a core structure in numerous bioactive compounds. slideshare.netnih.gov Tertiary enamides have been demonstrated as effective synthons for building the azepine framework. A strategy has been developed for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives based on an intramolecular cyclic condensation. acs.orgresearchgate.net This reaction occurs between the enamide moiety and a tethered aldehyde group, typically catalyzed by a Lewis acid such as boron tribromide, to achieve a highly efficient cyclization. researchgate.net This transformation highlights the utility of the enamide functional group as a key component in ring-forming strategies to access complex, seven-membered N-heterocycles. acs.orgresearchgate.net

Precursor TypeProductCatalyst/AdditiveYield Range
Tertiary Enamide-Aldehyde2,3-Dihydro-1H-azepineBBr₃ / P₂O₅71% - 96%
Tertiary Enamide-Aldehyde1H-Azepin-2(3H)-oneBBr₃ / P₂O₅71% - 96%

This table summarizes the general yields for the synthesis of azepine derivatives from tertiary enamides as reported in the literature. researchgate.net

The synthesis of quinolinecarbonitriles using this compound as a direct precursor is not a widely documented transformation in the surveyed chemical literature. Established synthetic routes to this particular heterocyclic scaffold typically employ other starting materials and strategies.

Preparation of Diverse Functionalized Aliphatic and Aromatic Scaffolds

Beyond heterocycles, this compound is a valuable tool for assembling a variety of other molecular structures. Its ability to act as a Michael acceptor is fundamental to its utility in creating complex aliphatic chains. wikipedia.orgmasterorganicchemistry.com By reacting with diverse carbon and heteroatom nucleophiles, a wide array of substituents can be introduced at the carbon atom beta to the carbonyl group.

Furthermore, enamides can be employed in powerful tandem reactions to build intricate molecular systems in a single pot. For instance, an efficient method for synthesizing substituted pyrrolidine (B122466) and piperidine (B6355638) ring systems involves the dehydrative coupling of halogenated secondary amides with an enamide, followed by a reduction-triggered tandem cyclization. rsc.org When enamides are used as the alkene component in these reactions, they can lead to the formation of saturated 1,3-amino-amido products in good yields. rsc.org

Reaction TypeReactantsProduct ScaffoldReported Yields
Dehydrative Coupling-CyclizationHalo-sec-amide + EnamideSaturated 1,3-amino-amido73% - 74%

This table presents representative yields for the formation of functionalized scaffolds using enamides in tandem reactions. rsc.org

Contribution to Stereoselective Transformations in Organic Synthesis

Controlling stereochemistry is a critical goal in modern organic synthesis, particularly for the preparation of pharmaceuticals. The enamide functional group present in this compound can participate in and influence the outcome of stereoselective reactions.

Enamides and enecarbamates have been successfully employed as nucleophiles in reactions with various electrophiles, such as glyoxylates and N-acylimino esters, in the presence of Lewis acid catalysts to achieve stereoselective C-C and C-N bond formation. acs.org The products of these reactions, N-protected imines, are versatile intermediates that can be converted into chiral ketones or amines. acs.org

Another significant application is the asymmetric hetero-Michael reaction. The carbon-carbon double bond in this compound is an electrophilic olefin that can react with nucleophiles like thiols. Using chiral N-heterocyclic carbene (NHC) organocatalysts, highly enantioselective sulfa-Michael additions to such olefins can be achieved, leading to the formation of valuable chiral sulfur-containing compounds. pkusz.edu.cn This methodology has been shown to be applicable to a wide range of thiols and electrophilic olefins, demonstrating a powerful way to create chiral centers. pkusz.edu.cn

Stereoselective ReactionCatalyst TypeKey Transformation
Nucleophilic AdditionLewis AcidAsymmetric C-C and C-N bond formation
Sulfa-Michael AdditionChiral N-Heterocyclic CarbeneEnantioselective C-S bond formation

This table summarizes the role of the enamide motif in different types of stereoselective transformations.

Role as a Precursor for Advanced Chemical Intermediates

This compound serves as a versatile and reactive precursor for the synthesis of a variety of advanced chemical intermediates, primarily due to the unique electronic properties conferred by the N-methoxy enamide functionality. This structural motif acts as a valuable building block, particularly in the construction of nitrogen-containing heterocyclic compounds that are central to numerous natural products and pharmaceutical agents. The presence of the N-methoxy group significantly influences the reactivity of both the amide and the alkene, enabling transformations that are often not feasible with standard amides or enamides.

The utility of N-methoxy amides as precursors is rooted in their enhanced reactivity. The N-methoxy group functions as a "reactivity control element," which modulates the electronic character of the amide in two critical ways. researchgate.net Firstly, it enhances the nucleophilicity of the amide nitrogen, which facilitates direct coupling reactions. researchgate.net Secondly, it increases the electrophilicity of the amide carbonyl, promoting nucleophilic addition reactions. researchgate.net This dual reactivity allows this compound and related structures to participate in a range of cyclization and bond-forming reactions.

Research has demonstrated that N-methoxy amides are key starting materials for synthesizing complex heterocyclic systems. Their ability to form stabilized intermediates makes them ideal for constructing five- and six-membered rings, which are prevalent in biologically active molecules.

One of the most significant applications of N-methoxy amides is in the synthesis of substituted pyrrolidinones and dihydropyrrolones. These heterocycles are core components of many natural products, including alkaloids. researchgate.net The N-methoxy group facilitates intramolecular cyclization reactions. For instance, studies on N-methoxy-N-(2-oxoalkyl)amides have shown that they can be efficiently converted into valuable heterocyclic intermediates. Under basic conditions, these precursors undergo cyclization to form hydroxy-pyrrolidinone intermediates, which can then be transformed into the desired dihydropyrrolone. researchgate.net This transformation highlights the role of the N-methoxy group in directing the reaction pathway toward the formation of these important five-membered ring systems. researchgate.net

The reaction conditions, particularly the amount of base used, can be tuned to control the reaction pathway and the final product.

Table 1: Cyclization of N-Methoxy-2-phenylacetamide Derivative This table is based on research findings for a structurally related N-methoxy amide to illustrate the synthetic utility.

Precursor Base (equivalents) Intermediate Product Final Product
N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide t-BuOK (0.5 eq.) 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one -
N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide t-BuOK (excess) - 1-methoxy-1,5-dihydro-2H-pyrrol-2-one

(Data sourced from studies on related N-methoxy-N-(2-oxoalkyl)amides) researchgate.net

Furthermore, the N-methoxy amide group can act as a directing group in transition metal-catalyzed reactions, such as those involving palladium. This strategy enables selective C-H activation and subsequent intramolecular cyclization. organic-chemistry.org In this context, N-methoxy aryl amides have been used to synthesize intermediates containing new C-O and C-C bonds through a selective O-cyclization process. organic-chemistry.org This methodology demonstrates the capacity of the N-methoxy amide to facilitate the construction of complex, polycyclic systems under relatively mild conditions. organic-chemistry.org

Table 2: Palladium-Catalyzed O-Cyclization of N-Methoxy Aryl Amides This table is based on research findings for related N-methoxy aryl amides to showcase their role as precursors.

Catalyst Reagent Base Key Bond Formations Product Class
Pd(OAc)₂ CH₂Br₂ or 1,2-dichloroethane KOAc C(sp³)–O, C(sp²)–C(sp³) Fused N-heterocycles

(Data sourced from studies on Palladium-Catalyzed Selective O-Cyclization) organic-chemistry.org

Future Research Directions and Outlook in N Methoxyprop 2 Enamide Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Enamide Transformations

The development of innovative catalytic systems is paramount to harnessing the full reactive potential of N-Methoxyprop-2-enamide. Future research will likely focus on catalysts that can control the chemo-, regio-, and stereoselectivity of its transformations. While traditional transition-metal catalysts, such as those based on palladium, rhodium, and nickel, have been employed for related enamides, there is considerable scope for the development of more sustainable and efficient alternatives.

A significant research avenue will be the exploration of earth-abundant, first-row transition metal catalysts, including iron, copper, and cobalt. These metals offer the advantages of lower cost and reduced toxicity compared to their precious metal counterparts. Research efforts will likely be directed towards designing sophisticated ligand scaffolds that can modulate the reactivity of these metals, enabling challenging transformations such as asymmetric hydrofunctionalization and cross-coupling reactions of this compound.

Furthermore, the field of organocatalysis presents a wealth of opportunities. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts could be developed to promote novel asymmetric reactions of this compound. For instance, chiral phosphoric acids or N-heterocyclic carbenes (NHCs) could be employed to activate the enamide system towards nucleophilic attack, leading to the enantioselective synthesis of valuable chiral building blocks.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst Type Metal/Organic Core Potential Transformation Key Advantages
Transition Metal Iron, Copper, Cobalt Asymmetric hydrogenation, hydroamination, cross-coupling Low cost, low toxicity, sustainable
Organocatalyst Chiral Phosphoric Acid Enantioselective Michael additions, cycloadditions Metal-free, environmentally benign, high stereocontrol
Organocatalyst N-Heterocyclic Carbene Umpolung reactivity, annulation reactions Versatile activation modes, access to novel reactivity
Photocatalyst Iridium, Ruthenium, Organic Dyes Radical additions, C-H functionalization Mild reaction conditions, unique bond formations

Exploration of Asymmetric Synthesis Incorporating this compound as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound represents a valuable prochiral substrate for the development of new asymmetric methodologies. Future research will undoubtedly focus on its application in catalytic asymmetric reactions to generate chiral molecules with high enantiomeric excess.

One promising area is the use of this compound in asymmetric cycloaddition reactions. For example, catalyzed by chiral Lewis acids, it could participate in [4+2], [3+2], and [2+2] cycloadditions to afford highly functionalized chiral cyclic scaffolds. The development of enantioselective Diels-Alder and dipolar cycloaddition reactions, in particular, would provide rapid access to complex nitrogen-containing heterocycles.

Furthermore, this compound is an ideal candidate for asymmetric conjugate addition reactions. The use of chiral organometallic reagents or the development of catalytic systems that facilitate the enantioselective addition of various nucleophiles (e.g., organozinc reagents, Grignard reagents, or soft nucleophiles like thiols and amines) would lead to the synthesis of a wide range of chiral γ-amino acid derivatives and other valuable synthons. The N-methoxy group could also serve as a chiral auxiliary, directing the stereochemical outcome of reactions before being cleaved or transformed.

Integration of this compound into Advanced Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The multifunctional nature of this compound makes it an excellent candidate for incorporation into such processes.

Future research will likely focus on designing novel cascade sequences initiated by a reaction involving the enamide functionality. For instance, a Michael addition to this compound could be followed by an intramolecular cyclization, leading to the rapid assembly of heterocyclic frameworks. The N-methoxyamide moiety can also participate in subsequent transformations, such as rearrangements or further functionalization. An Et3N-catalyzed cascade [3+2]-annulation of related β-oxo-acrylamides with cyclic N-sulfonyl ketimines has been developed, suggesting similar potential for this compound. acs.org

The integration of this compound into MCRs is another exciting prospect. For example, it could act as one component in a Passerini or Ugi-type reaction, leading to the formation of highly functionalized peptide-like structures. The development of novel MCRs that exploit the unique reactivity of both the alkene and the N-methoxyamide functionalities will be a key area of investigation.

Table 2: Illustrative Cascade Reaction Involving an this compound Analogue

Reaction Type Reactants Catalyst Product Type
Michael Addition/Cyclization This compound, Nucleophile with tethered electrophile Base or Lewis Acid Functionalized Lactam
[3+2] Annulation This compound, 1,3-Dipole Metal or Organocatalyst Chiral Pyrrolidine (B122466) Derivative
Multicomponent Reaction This compound, Isocyanide, Carboxylic Acid None α-Acyloxy-β-carboxamide

This table presents hypothetical examples to illustrate potential cascade and multicomponent reactions.

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. cmu.edu These computational tools can be employed to predict the reactivity of molecules, optimize reaction conditions, and even propose novel synthetic routes. Future research in the chemistry of this compound will likely leverage these technologies to accelerate discovery and development.

ML models can be trained on existing experimental data for enamides and related compounds to predict the outcome of new reactions involving this compound. mit.edu For instance, algorithms could be developed to predict the regioselectivity of addition reactions, the stereochemical outcome of asymmetric transformations, or the optimal catalyst and solvent combination for a desired conversion. This predictive power would significantly reduce the amount of empirical screening required, saving time and resources.

Investigation of Emerging Reaction Modalities and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, future research on this compound will increasingly focus on the adoption of green chemistry principles. This includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the exploration of alternative energy sources to drive chemical transformations.

One area of interest is the use of mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions, often in the absence of a solvent. This technique could be applied to the synthesis and functionalization of this compound, leading to more sustainable and efficient processes. A selective and efficient CO2-mediated Z to E isomerization of enamides has been reported, showcasing a green approach to controlling stereochemistry. rsc.org

The exploration of photochemical and electrochemical methods for activating this compound is another promising avenue. Photoredox catalysis, for example, can enable radical reactions under mild conditions, opening up new pathways for C-C and C-heteroatom bond formation. Similarly, electrosynthesis offers a powerful tool for oxidation and reduction reactions without the need for stoichiometric chemical reagents. The development of such methods for this compound will contribute to the advancement of more sustainable synthetic methodologies. One-pot green synthetic methods combining reductive acylation of ketoximes and oxidative coupling of terminal alkynes have been developed for the synthesis of enamides. researchgate.net

Q & A

Q. What are the validated synthetic routes for N-Methoxyprop-2-enamide, and how can purity be optimized during synthesis?

this compound is typically synthesized via multi-step protocols involving amidation and functional group protection. For example, analogous enamide derivatives are prepared using nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions . Purity optimization requires rigorous purification techniques, such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from polar aprotic solvents (e.g., ethanol). Confirmation of purity should involve ¹H/¹³C NMR to verify absence of unreacted precursors and HRMS to validate molecular weight .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

  • ¹H NMR : Identifies proton environments, e.g., methoxy (-OCH₃) signals at δ 3.2–3.5 ppm and enamide protons (C=C) as doublets in δ 5.5–6.5 ppm .
  • ¹³C NMR : Confirms carbonyl (C=O) resonance at δ 165–170 ppm and methoxy carbons at δ 50–55 ppm .
  • FT-IR : Detects amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • HRMS : Ensures molecular ion peak matches theoretical mass (e.g., [M+H]⁺ for C₅H₉NO₂ at 116.0706 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Reproducibility checks : Replicate experiments across independent labs using identical synthetic batches .
  • Meta-analysis : Apply Cochrane systematic review principles to aggregate and statistically harmonize data from heterogeneous studies .

Q. What strategies enhance the functional selectivity of this compound in receptor-binding studies?

Functional selectivity (biased agonism) can be engineered via:

  • Structural modifications : Introduce substituents at the β-carbon of the enamide to sterically hinder non-target interactions. For example, methyl groups reduce off-target binding in serotonin receptor analogs .
  • Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Glide) to predict interactions with target receptor pockets and optimize ligand geometry .
  • Kinetic assays : Measure dissociation constants (Koff) via surface plasmon resonance (SPR) to prioritize derivatives with prolonged target engagement .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

  • pH stability profiling : Incubate the compound in buffers mimicking physiological pH (1.2–7.4) and analyze degradation via HPLC at timed intervals .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism and identify labile sites for deuterium exchange .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds to guide storage conditions .

Methodological Guidelines

Q. What experimental controls are essential for validating this compound’s mechanistic hypotheses?

  • Negative controls : Use enantiomers or structurally similar inactive analogs to confirm target specificity .
  • Positive controls : Benchmark against established agonists/antagonists (e.g., ketanserin for 5-HT2C receptor studies) .
  • Blinded analysis : Ensure data interpretation is performed by researchers unaware of sample identities to minimize bias .

Q. How can computational methods complement experimental studies on this compound?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding trajectories to identify critical interaction residues .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives .

Data Reporting Standards

  • Synthesis : Report yields, purification methods, and spectroscopic data in alignment with Beilstein Journal guidelines (e.g., NMR shifts to two decimal places) .
  • Biological assays : Adhere to ARRIVE guidelines for preclinical studies, detailing sample sizes, statistical tests, and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.